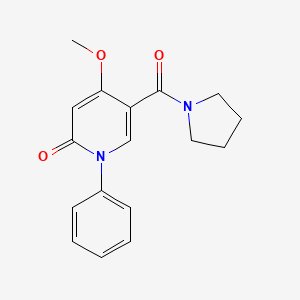
4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has been used recreationally and has been associated with adverse health effects. However, MPHP has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This mechanism of action is thought to be responsible for the psychoactive effects of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one.
Biochemical and Physiological Effects:
The use of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been associated with a number of biochemical and physiological effects. These effects include increased heart rate and blood pressure, as well as increased levels of dopamine and norepinephrine in the brain. Additionally, 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have analgesic properties and has been investigated for its potential use as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which allows for greater control over its properties and purity. Additionally, 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been shown to have analgesic properties and has been investigated for its potential use as a pain reliever. However, one limitation is that the exact mechanism of action of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is not fully understood, which makes it difficult to study its effects in a controlled manner.
Zukünftige Richtungen
There are a number of future directions for research on 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one. One area of interest is its potential use as a treatment for depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one and its effects on the brain and body. Finally, there is a need for more studies on the long-term effects of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one use, particularly in relation to its potential for addiction and dependence.
Synthesemethoden
The synthesis of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine and acetic anhydride to form the intermediate 4-methoxy-1-phenyl-2-(pyrrolidine-1-carbonyl)butan-1-one. This intermediate is then cyclized using phosphorus oxychloride to form 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated for its potential use as a pain reliever. Additionally, 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one has been studied for its potential use as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-11-16(20)19(13-7-3-2-4-8-13)12-14(15)17(21)18-9-5-6-10-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPITNIIQSNEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)

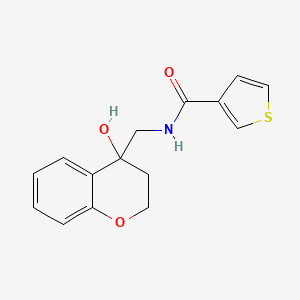
![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)
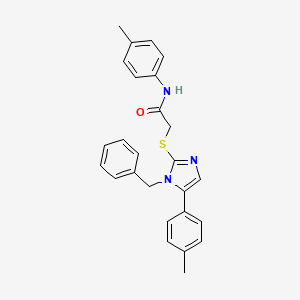
![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448578.png)
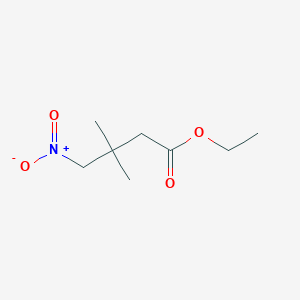
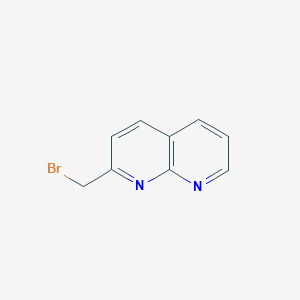
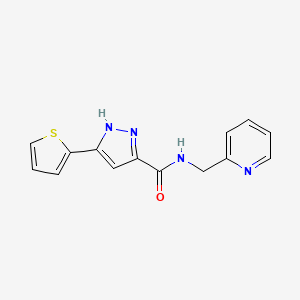
![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)
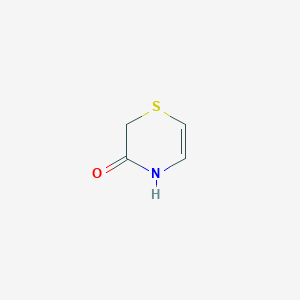

![(3E)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448587.png)
![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2448589.png)